molecular formula C10H11BrFNO4S B15540438 Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate

Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate

Cat. No.: B15540438
M. Wt: 340.17 g/mol
InChI Key: PBRUZPOODCZHIL-UHFFFAOYSA-N
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Description

Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is a useful research compound. Its molecular formula is C10H11BrFNO4S and its molecular weight is 340.17 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is a sulfonamide compound notable for its potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a propanoate backbone, with a bromo and fluorine substituent on the aromatic ring. Its molecular formula is C10H10BrFNO3SC_{10}H_{10}BrFNO_3S, and it possesses unique properties that may influence its biological activity.

PropertyValue
Molecular Formula C₁₀H₁₀BrFNO₃S
Molecular Weight 300.16 g/mol
CAS Number 1306129-75-8
IUPAC Name This compound

The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or receptors. This compound may exhibit antimicrobial properties by targeting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. This inhibition can lead to bacteriostatic effects, preventing bacterial growth.

Anticancer Potential

Sulfonamides have also been explored for their anticancer properties. The structural features of this compound may confer selectivity towards cancer cell lines.

  • Case Study: Cytotoxicity Against Cancer Cells
    • In vitro studies demonstrated that similar sulfonamide compounds exhibited cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
    • The mechanism involved apoptosis induction through the modulation of apoptotic pathways, suggesting potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamide compounds indicates that the presence of electronegative groups like bromine and fluorine can enhance biological activity. The following table summarizes key findings from SAR studies:

Compound TypeKey FeaturesBiological Activity
Sulfonamide DerivativesPresence of halogensEnhanced antimicrobial effects
Aromatic SubstituentsElectron-withdrawing groupsIncreased potency in cancer cells

Properties

Molecular Formula

C10H11BrFNO4S

Molecular Weight

340.17 g/mol

IUPAC Name

methyl 3-[(2-bromo-4-fluorophenyl)sulfonylamino]propanoate

InChI

InChI=1S/C10H11BrFNO4S/c1-17-10(14)4-5-13-18(15,16)9-3-2-7(12)6-8(9)11/h2-3,6,13H,4-5H2,1H3

InChI Key

PBRUZPOODCZHIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

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